molecular formula C8H6BrClO2 B135925 alpha-Bromo-2-chlorophenylacetic acid CAS No. 29270-30-2

alpha-Bromo-2-chlorophenylacetic acid

Cat. No.: B135925
CAS No.: 29270-30-2
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
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Description

Alpha-Bromo-2-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Bromo-2-chlorophenylacetic acid can be synthesized through the bromination of 2-chlorophenylacetic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Bromo-2-chlorophenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring influence the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the bromine atom enhances the compound’s ability to participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Alpha-Bromo-2-chlorophenylacetic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry .

Properties

IUPAC Name

2-bromo-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPROULWZYBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930989
Record name Bromo(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-30-2, 141109-25-3
Record name α-Bromo-2-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29270-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetic acid, α-bromo-2-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: Can α-bromo-2-chlorophenylacetic acid be used to separate mixtures of molecules that are mirror images of each other (enantiomers)?

A1: Yes, α-bromo-2-chlorophenylacetic acid can be utilized for the resolution of racemic mixtures. A study demonstrated its effectiveness in resolving various α-halo carboxylic acids when combined with copper(II) acetate monohydrate and optically pure O,O'-dibenzoyltartaric acid (DBTA) []. This method leverages the formation of a binuclear copper(II) complex with D-DBTA dianion, enabling the separation of the desired enantiomer. Interestingly, α-bromo-2-chlorophenylacetic acid itself was observed to undergo spontaneous racemization in acetonitrile solution. This characteristic led to a process known as crystallization-induced dynamic resolution (CIDR), resulting in yields exceeding 50% for the resolved enantiomer [].

Q2: Are there any computational studies on derivatives of α-bromo-2-chlorophenylacetic acid for potential therapeutic applications?

A2: Yes, computational studies have been conducted on hydrazone derivatives of α-bromo-2-chlorophenylacetic acid, specifically compounds 4a and 4b, revealing potential antidiabetic properties []. These compounds were predicted to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by interacting with key catalytic residues Asp214 and Asp349 []. This computational finding was further supported by in vitro assays, demonstrating the potential of these derivatives as therapeutic agents for non-insulin-dependent diabetes mellitus (NIDDM) [].

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